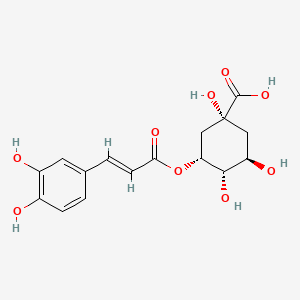
Nicotiflorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotiflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of a glycosyl donor, such as rutinose, and a glycosyl acceptor, kaempferol, under acidic conditions . The reaction is often catalyzed by enzymes or chemical catalysts to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources. Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction are commonly used to isolate this compound from plant materials . High-performance liquid chromatography (HPLC) is then employed to purify the compound to the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
Nicotiflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydroflavonoids.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Nicotiflorin has a wide range of scientific research applications:
Chemistry: Used as a standard compound in analytical chemistry for the quantification of flavonoids in plant extracts.
Biology: Studied for its role in plant metabolism and its effects on plant physiology.
Medicine: Investigated for its therapeutic potential in treating conditions such as ulcerative colitis, myocardial infarction, and liver injury
Mecanismo De Acción
Nicotiflorin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB pathway and attenuates the activation of NLRP3 inflammasome, reducing inflammation.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Hepatoprotective: Reduces liver injury by modulating inflammatory cytokines and oxidative stress markers.
Comparación Con Compuestos Similares
Nicotiflorin is similar to other flavonoid glycosides such as rutin and quercitrin. it is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . Similar compounds include:
Rutin: Quercetin-3-rutinoside, known for its strong antioxidant properties.
Quercitrin: Quercetin-3-rhamnoside, noted for its anti-inflammatory effects.
This compound’s unique glycosylation pattern and its specific biological activities make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
31921-42-3 |
|---|---|
Fórmula molecular |
C27H30O15 |
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
7-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17+,18-,20+,21-,23+,25+,26-,27?/m0/s1 |
Clave InChI |
ZEJXENDZTYVXDP-APAGVCHYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)


![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)
![(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7765535.png)




![15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B7765566.png)




